molecular formula C9H7N3O B3043250 (pyridin-4-yl)-3H-pyrimidin-4-one CAS No. 81664-94-0

(pyridin-4-yl)-3H-pyrimidin-4-one

Cat. No.: B3043250
CAS No.: 81664-94-0
M. Wt: 173.17 g/mol
InChI Key: NLFRUPSAGIMPEK-UHFFFAOYSA-N
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Description

(pyridin-4-yl)-3H-pyrimidin-4-one is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-4-yl)-3H-pyrimidin-4-one typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method is the reaction of 4-aminopyridine with a suitable pyrimidine derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(pyridin-4-yl)-3H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(pyridin-4-yl)-3H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (pyridin-4-yl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(pyridin-4-yl)-3H-pyrimidin-4-one is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This versatility allows for the development of a wide range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-3-6-11-9(12-8)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFRUPSAGIMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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